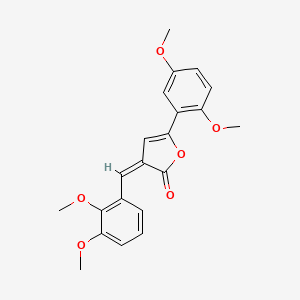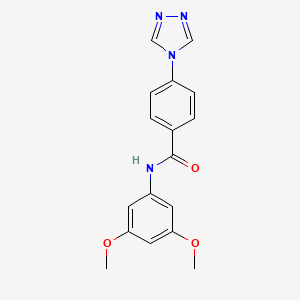
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide, also known as FANAM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has also been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been shown to exhibit antiviral activity against a number of viruses, including herpes simplex virus and human immunodeficiency virus. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
実験室実験の利点と制限
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide also exhibits a range of biological activities, making it a useful tool for investigating the mechanisms of various biological processes. However, 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide as a potential therapeutic agent for the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide and its potential interactions with other drugs.
合成法
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-furylmethylamine with 4-nitrophenylacryloyl chloride in the presence of triethylamine. The resulting compound is then acetylated using acetic anhydride to yield 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide. Other methods of synthesis have also been reported, including the use of microwave irradiation and solid-phase synthesis.
科学的研究の応用
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
(E)-2-acetamido-N-(furan-2-ylmethyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-11(20)18-15(16(21)17-10-14-3-2-8-24-14)9-12-4-6-13(7-5-12)19(22)23/h2-9H,10H2,1H3,(H,17,21)(H,18,20)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGMOWPCHHXSQN-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4956329.png)
![N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4956341.png)

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4956359.png)
![4'-(4-fluorobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4956364.png)
![N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4956378.png)
![N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4956383.png)

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956391.png)
![3-(ethylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4956398.png)

![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4956404.png)
![5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4956416.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4956423.png)